molecular formula C12H16O B13556520 (1-Benzylcyclobutyl)methanol CAS No. 433219-87-5

(1-Benzylcyclobutyl)methanol

Cat. No.: B13556520
CAS No.: 433219-87-5
M. Wt: 176.25 g/mol
InChI Key: CUYPTJWKYIKPIY-UHFFFAOYSA-N
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Description

(1-Benzylcyclobutyl)methanol is an organic compound with the molecular formula C12H16O. It consists of a cyclobutane ring substituted with a benzyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclobutyl)methanol typically involves the reaction of cyclobutanone with benzylmagnesium chloride (a Grignard reagent) followed by reduction. The reaction conditions often include:

    Solvent: Ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Cyclobutanone, benzylmagnesium chloride, and a reducing agent such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Scientific Research Applications

(1-Benzylcyclobutyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclobutyl-containing compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1-Benzylcyclobutyl)methanol involves its interaction with various molecular targets and pathwaysThese functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.

    Benzyl alcohol: Contains a benzyl group attached to a hydroxyl group but lacks the cyclobutane ring.

    Cyclobutylmethanol: Similar structure but without the benzyl group.

Uniqueness

(1-Benzylcyclobutyl)methanol is unique due to the combination of a cyclobutane ring, a benzyl group, and a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

433219-87-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1-benzylcyclobutyl)methanol

InChI

InChI=1S/C12H16O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

CUYPTJWKYIKPIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)CO

Origin of Product

United States

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